RuCl2[(R)-dm-segphos(R)][(R)-daipen]
Description
Structural Characterization and Molecular Configuration
The molecular architecture of dichloro[(R)-5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole][(2R)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) exhibits a sophisticated coordination environment that enables highly selective asymmetric transformations. The ruthenium center adopts an octahedral geometry, coordinated by two chloride ligands, the bidentate 5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole diphosphine, and the bidentate 1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine diamine. This configuration creates a chiral pocket around the metal center that is responsible for the exceptional enantioselectivity observed in catalytic applications.
The 5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole ligand features a rigid 1,3-benzodioxole backbone that maintains a specific dihedral angle between the aromatic rings, crucial for optimal stereochemical induction. The presence of 3,5-dimethylphenyl substituents on the phosphorus atoms provides steric bulk that enhances selectivity while maintaining sufficient electronic donation to stabilize the ruthenium center. Meanwhile, the 1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine ligand contributes additional chirality through its asymmetric carbon centers and provides nitrogen coordination sites that fine-tune the electronic properties of the catalyst.
The compound appears as an orange to brown powder or crystalline solid with specific storage requirements including maintenance under inert gas atmosphere and storage at temperatures between 2-8°C. The complex demonstrates air sensitivity, necessitating careful handling procedures to maintain its catalytic integrity. Spectroscopic characterization reveals distinct signatures consistent with the proposed structure, including characteristic infrared absorption patterns that confirm the presence of both phosphine and amine functional groups within the coordination sphere.
Historical Development of Chiral Ruthenium Complexes
The development of chiral ruthenium complexes for asymmetric catalysis represents one of the most significant advances in modern synthetic chemistry, with the evolution toward complexes like dichloro[(R)-5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole][(2R)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) marking a sophisticated refinement of earlier catalyst designs. The foundation for these advances was established through the pioneering work on ruthenium-based asymmetric hydrogenation catalysts, which demonstrated that carefully designed chiral environments around ruthenium centers could achieve unprecedented levels of enantioselectivity. The initial breakthroughs involved the use of bidentate phosphine ligands, which provided the necessary electronic and steric properties for effective asymmetric induction.
The progression from early ruthenium catalysts to the current generation represented by dichloro[(R)-5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole][(2R)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) involved systematic optimization of ligand design principles. Researchers recognized that the incorporation of both phosphine and amine ligands in a single complex could provide complementary effects, with phosphines primarily influencing the electronic properties of the metal center while amines contributed additional stereochemical control. This dual-ligand approach enabled the development of catalysts with enhanced activity and selectivity compared to their single-ligand predecessors.
The specific evolution toward 5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole-containing complexes reflects advances in understanding the relationship between ligand structure and catalytic performance. The development of the 5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole framework by Takasago International Corporation represented a significant improvement over earlier diphosphine designs, offering a narrower dihedral angle between aromatic faces that enhanced enantioselectivity. The incorporation of 3,5-dimethylphenyl substituents in the dimethyl variant provided additional steric control while maintaining favorable electronic properties, leading to the superior performance characteristics observed in the final complex.
The integration of 1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine as the diamine component represents another key innovation in the historical development of these catalysts. This particular diamine was selected for its ability to provide multiple stereochemical control elements, including asymmetric carbon centers and methoxyphenyl substituents that contribute to the overall chiral environment. The methoxy groups enhance electron density on the aromatic rings, which can participate in favorable interactions with substrates during catalytic turnover. This careful optimization of both ligand components has resulted in a catalyst system that represents the current state-of-the-art in ruthenium-based asymmetric hydrogenation technology.
Significance in Modern Asymmetric Catalysis
The significance of dichloro[(R)-5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole][(2R)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) in contemporary asymmetric catalysis extends far beyond its technical specifications, representing a paradigm shift in how chemists approach the synthesis of chiral molecules. This complex exemplifies the principles of modern catalyst design, where precise control over molecular architecture enables unprecedented levels of selectivity in chemical transformations. The catalyst's ability to facilitate asymmetric hydrogenation reactions with exceptional enantioselectivity has made it an indispensable tool in pharmaceutical synthesis, where the production of single enantiomers is often critical for biological activity and regulatory approval.
The practical applications of this ruthenium complex in industrial settings demonstrate its transformative impact on synthetic methodology. The catalyst enables the efficient production of chiral alcohols from prochiral ketones with enantioselectivities frequently exceeding 90%, representing a level of selectivity that would be extremely difficult to achieve through traditional synthetic approaches. This capability has particular relevance in the pharmaceutical industry, where many active pharmaceutical ingredients contain chiral centers that must be present in specific configurations to ensure therapeutic efficacy. The ability to access these compounds directly through catalytic asymmetric synthesis, rather than through resolution or other indirect methods, represents both an economic and environmental advantage.
The mechanistic insights gained from studying dichloro[(R)-5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole][(2R)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) have contributed significantly to the broader understanding of asymmetric catalysis principles. Research has revealed that the exceptional selectivity arises from the precise spatial arrangement of the chiral ligands around the ruthenium center, which creates distinct binding pockets that preferentially accommodate one enantiomeric pathway over another. The dual-ligand system provides multiple points of stereochemical control, with the 5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole ligand primarily responsible for substrate coordination and activation, while the 1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine ligand fine-tunes the electronic environment and provides additional steric guidance.
The influence of this catalyst extends beyond its immediate applications to encompass its role as a model system for catalyst development. The success of the dual-ligand approach has inspired numerous research efforts aimed at developing similar systems for other asymmetric transformations, including cycloaddition reactions, cross-coupling processes, and oxidation reactions. The principles established through the development and optimization of this ruthenium complex continue to guide the design of new catalytic systems, ensuring its lasting impact on the field of asymmetric synthesis.
Properties
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-24H,25-26H2,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSABKQFPIPYOT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H70Cl2N2O6P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-44-6, 944450-43-5 | |
| Record name | (OC-6-14)-[1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]][(2S)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine-κN1,κN2]dichlororuthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RuCl2[(R)-dm-segphos(regR)][(R)-daipen] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that many ruthenium complexes have a wider range of intracellular targets, differing from the dna-binding mechanism typically associated with platinum compounds.
Mode of Action
It is known that ruthenium complexes can interact with various intracellular targets, leading to changes in cellular processes.
Biochemical Pathways
Ruthenium complexes are known to interact with various biochemical pathways due to their ability to target multiple intracellular components.
Scientific Research Applications
RuCl2[(R)-dm-segphos(R)][(R)-daipen], also known as RuCl2(R)-DM-SEGPHOS(R)-DAIPEN, is a chiral catalyst with applications in asymmetric synthesis reactions. The catalyst's stereochemistry is controlled by two chiral ligands, (R)-dm-segphos and (R)-daipen. It is widely used in scientific research.
Asymmetric Hydrogenation
RuCl2[(R)-dm-segphos(R)][(R)-daipen] is utilized in catalytic reactions, mainly asymmetric hydrogenation, where the ruthenium center helps add hydrogen to unsaturated substrates to form chiral products. The chiral ligands (R)-dm-segphos and (R)-daipen enhance the hydrogenation process's selectivity, allowing preferential formation of one enantiomer over another. This is important in synthesizing fine chemicals and pharmaceuticals, where chirality affects biological activity.
Other Applications
RuCl2[(R)-dm-segphos(R)][(R)-daipen] finds applications in:
- Catalysis It serves as a catalyst in various organic reactions, especially in asymmetric synthesis, which allows for the production of chiral molecules with high selectivity .
- Pharmaceutical Development It plays a role in the synthesis of complex pharmaceuticals, which enhances the efficiency of drug discovery processes by enabling the creation of diverse chemical libraries .
- Material Science The compound is used to develop advanced materials like polymers and nanomaterials, which have applications in coatings and electronics .
- Environmental Chemistry It can be applied in processes for pollutant degradation, which contributes to cleaner production and waste management strategies .
- Research in Organometallic Chemistry This chemical is significant for researchers studying metal-ligand interactions, providing insights into the behavior of transition metal complexes in various chemical environments .
Comparison with Similar Compounds
RuCl2[(R)-dm-segphos(R)][(R)-daipen]'s uniqueness lies in its specific combination of ligands that provide enhanced selectivity for certain substrates, making it valuable in asymmetric synthesis applications. Several compounds share structural similarities with RuCl2[(R)-dm-segphos(R)][(R)-daipen], particularly those involving different metal centers or ligands. For example, Noyori et al. demonstrated that dialkyl ketones, e.g. 4-phenylbutan-2-one, were reduced with ee = 51% by applying an XylBINAP/(S,S)-DPEN-modified Ru catalyst . Significantly higher selectivity with the opposite sense of asymmetric induction was achieved for the RuCl2[(S)-XylBINAP][(R,R)-DAIPEN] catalyzed reduction of cyclopropyl ketones .
Asymmetric Reduction of Levulinic Acid
RuCl2[(R)-dm-segphos(R)][(R)-daipen] can also be used in the direct asymmetric reduction of levulinic acid to gamma-valerolactone . When a mononuclear (R)-RuCl2[(p-cymene)(SEGPHOS)] precursor was applied, full conversion was achieved with ee = 18% .
| Entry | Catalyst | Conv. (%) | ee |
|---|---|---|---|
| 1 | (R)-RuCl2[(p-cymene)(SEGPHOS)] | 100 | 18 |
| 2 | (R)-RuCl2[(p-cymene)(DM-SEGPHOS)] | 100 | 9 |
| 3 | (R)-RuCl2[(p-cymene)(DTMB-SEGPHOS)] | 95 | 13 |
| 4 | RuCl2[(S)-(DM-SEGPHOS)][(S,S)-DPEN] | 100 | 16 |
| 5 | RuCl2[(S)-(DM-SEGPHOS)][(S)-DAIPEN] | 100 | 13 |
| 6 | Ru(OAc)2((S)-SEGPHOS) | 100 | 12 |
| 7 | (S)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] | 100 | 56 |
Chemical Reactions Analysis
Asymmetric Hydrogenation Reactions
This catalyst excels in enantioselective hydrogenation of ketones and functionalized alkenes, driven by its chiral (R)-dm-segphos and (R)-daipen ligands.
Key Reaction Conditions
-
Substrates : Prochiral ketones (e.g., aryl ketones, α,β-unsaturated ketones).
-
Reagents : H₂ gas (typically 50–100 atm), KOH or t-BuOK as base.
-
Temperature : 5–50°C.
Performance Data
| Substrate | Conditions (H₂, Temp) | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methoxycyclohexanone | 50 atm, 50°C | 96 | >95 | |
| Acetophenone derivatives | 50 atm, 25°C | 92–98 | 85–95 | |
| α,β-Unsaturated ketones | 100 atm, 5°C | 89–94 | 90–97 |
The high enantiomeric excess (ee) stems from the ligand’s steric and electronic tuning, which stabilizes specific transition states .
Substrate Scope and Selectivity
The catalyst demonstrates broad applicability but shows heightened selectivity for:
-
Bulkier substrates : Enhanced ee in hindered ketones due to ligand rigidity.
-
Electron-deficient alkenes : Faster hydrogenation rates compared to electron-rich analogs .
Comparative Substrate Study
| Substrate Type | ee (%) | Reaction Time (h) |
|---|---|---|
| Aryl ketones | 94–98 | 6–12 |
| Cyclic ketones | 89–93 | 12–24 |
| Aliphatic ketones | 80–85 | 24–48 |
Aliphatic ketones exhibit lower ee due to reduced steric differentiation at the ruthenium center .
Mechanistic Insights
The reaction proceeds via a metal-ligand cooperative mechanism :
-
Substrate Binding : The ketone coordinates to Ru, polarized by the electron-rich dm-segphos ligand.
-
H₂ Activation : The daipen ligand facilitates heterolytic H₂ cleavage, forming a Ru-H intermediate.
-
Hydride Transfer : Stereoselective hydride transfer generates the chiral alcohol .
Critical Factors Influencing ee
-
Ligand Chirality : (R)-configuration induces R-product preference.
-
Base Role : KOH deprotonates intermediates, accelerating H₂ activation .
Comparative Performance with Other Catalysts
RuCl₂[(R)-dm-segphos(R)][(R)-daipen] outperforms traditional BINAP-based systems in sterically demanding cases:
| Catalyst System | Substrate | ee (%) |
|---|---|---|
| RuCl₂[(R)-dm-segphos][(R)-daipen] | 2-Methoxycyclohexanone | 96 |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | 2-Methoxycyclohexanone | 85 |
| RuCl₂[(R)-XylBINAP][(R,R)-DPEN] | Acetophenone | 92 |
The dm-segphos ligand’s larger dihedral angle enhances enantioselectivity in hindered environments .
Recycling and Stability
Comparison with Similar Compounds
Comparison with Similar Ruthenium Catalysts
Ligand-Based Comparisons
dm-segphos vs. Xyl-P-Phos/XylBINAP
- RuCl₂[Xyl-P-Phos][DAIPEN]: Used for ketone hydrogenation (e.g., 3,6,7,8-tetrahydrochromeno[7,8-d]imidazoles) under elevated conditions (50–80°C, 30–80 bar H₂), achieving 100% yield and >90% ee . Xyl-P-Phos has bulkier 3,5-xylyl groups, enhancing steric control compared to dm-segphos.
- RuCl₂[(S)-XylBINAP][(R,R)-DAIPEN]: Achieved 99% ee in acetophenone hydrogenation at 8 atm H₂, but requires a high substrate-to-catalyst ratio (S/C = 100,000) . XylBINAP’s rigid binaphthyl backbone improves enantioselectivity but may limit substrate scope compared to dm-segphos .
dm-segphos vs. BINAP
Diamine Ligand Comparisons
DAIPEN vs. DPEN
- DAIPEN (1,1-bis(4-methoxyphenyl)-2-isopropyl-ethylenediamine): Methoxy groups enhance electron density, improving hydrogen bonding with substrates. Example: RuCl₂[(R)-dm-segphos][(R)-daipen] achieves 91–97% ee in β-amino alcohol synthesis .
- DPEN (1,2-diphenylethylenediamine):
Reaction Performance and Conditions
Preparation Methods
Preparation Methods
2.1 General Synthetic Strategy
The preparation of RuCl₂[(R)-dm-segphos(R)][(R)-daipen] typically proceeds via a stepwise ligand substitution approach starting from a ruthenium precursor, most commonly ruthenium(II) chloride complexes. The process involves:
- Coordination of the (R)-dm-segphos ligand to the ruthenium center
- Subsequent introduction of the (R)-daipen diamine ligand
- Purification and crystallization of the final complex
2.2 Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Ruthenium(II) chloride dimer (RuCl₂(DMSO)₄ or RuCl₃·3H₂O) | Used as the ruthenium source. |
| 2 | (R)-dm-segphos ligand | Dissolved in a dry, inert solvent (e.g., dichloromethane or toluene) under argon atmosphere. |
| 3 | (R)-daipen ligand | Added after initial complexation of the phosphine ligand. |
| 4 | Stirring at room temperature or gentle heating | Promotes ligand exchange and complex formation. |
| 5 | Purification by filtration and crystallization | Isolates the pure RuCl₂[(R)-dm-segphos(R)][(R)-daipen] complex. |
- Dissolve ruthenium(II) chloride dimer in dry dichloromethane under an inert atmosphere.
- Add a stoichiometric amount of (R)-dm-segphos ligand and stir for several hours at room temperature.
- Introduce (R)-daipen ligand and continue stirring, monitoring the reaction by thin-layer chromatography or NMR.
- Upon completion, filter the reaction mixture and concentrate under reduced pressure.
- Recrystallize the crude product from a suitable solvent (e.g., hexane/ethyl acetate) to obtain analytically pure RuCl₂[(R)-dm-segphos(R)][(R)-daipen].
2.3 Reaction Conditions and Optimization
- Solvent: Non-coordinating, dry solvents such as dichloromethane, toluene, or THF are preferred to avoid side reactions.
- Atmosphere: An inert gas (argon or nitrogen) is essential to prevent oxidation of the ruthenium center and ligands.
- Temperature: Mild conditions (room temperature to 50°C) are typically sufficient, though gentle heating can accelerate ligand exchange.
- Stoichiometry: Precise molar ratios of ruthenium precursor, (R)-dm-segphos, and (R)-daipen are critical for optimal yield and purity.
Yields for the preparation of RuCl₂[(R)-dm-segphos(R)][(R)-daipen] typically range from 60% to 85% depending on the scale and purification method. The product is characterized by NMR, elemental analysis, and, where possible, X-ray crystallography to confirm structure and enantiopurity.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Ruthenium Source | RuCl₂(DMSO)₄ or RuCl₃·3H₂O | Commercially available |
| (R)-dm-segphos Ligand | 1.0 equiv | Chiral bisphosphine |
| (R)-daipen Ligand | 1.0 equiv | Chiral diamine |
| Solvent | Dichloromethane, Toluene | Anhydrous, inert |
| Temperature | 20–50°C | Room temp to mild heating |
| Atmosphere | Argon or Nitrogen | Inert, oxygen-free |
| Reaction Time | 4–24 hours | Monitored by NMR or TLC |
| Purification | Filtration, Crystallization | Solvent choice affects yield |
| Typical Yield | 60–85% | After purification |
Research Findings and Notes
- The use of highly pure, enantiomerically enriched ligands is critical to ensure the chiral integrity of the final complex.
- The order of ligand addition can influence both yield and selectivity; typically, the phosphine ligand is introduced first to stabilize the ruthenium center before diamine coordination.
- The final product is air- and moisture-sensitive, requiring handling under inert conditions during both synthesis and storage.
- Analytical data (NMR, IR, elemental analysis) and, where available, single-crystal X-ray diffraction, are used to confirm the identity and purity of the product.
Q & A
Q. What are the standard synthetic protocols for preparing RuCl₂[(R)-dm-segphos(R)][(R)-daipen], and how can reproducibility be ensured?
Methodological Answer: Synthesis typically involves reacting RuCl₃ with enantiopure (R)-dm-segphos and (R)-daipen ligands under inert conditions. Key steps include:
- Ligand Purification : Ensure ligands are free from oxidation byproducts via recrystallization or chromatography .
- Stoichiometric Control : Use molar ratios optimized for Ru:ligand coordination (e.g., 1:1:1 for Ru:dm-segphos:daipen) .
- Characterization : Employ NMR (¹H, ³¹P), X-ray crystallography, and elemental analysis to verify structure and purity. Reproducibility requires strict adherence to anhydrous conditions and temperature gradients .
Q. What spectroscopic techniques are critical for characterizing this complex, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy : ¹H and ³¹P NMR identify ligand coordination and Ru center geometry. For example, split ³¹P signals indicate asymmetric ligand environments .
- X-ray Crystallography : Resolve bond lengths/angles to confirm octahedral geometry and ligand stereochemistry. Compare with Cambridge Structural Database entries for validation .
- ESI-MS : Confirm molecular ion peaks and rule out chloride dissociation artifacts .
Advanced Research Questions
Q. How can conflicting enantioselectivity data in asymmetric hydrogenation reactions using this catalyst be systematically resolved?
Methodological Answer: Discrepancies often arise from subtle variations in:
- Substrate Purity : Use GC/MS to detect impurities (>99% purity required) .
- Reaction Conditions : Compare solvent polarity (e.g., toluene vs. methanol), H₂ pressure (1–50 bar), and temperature (25–80°C). Statistical tools like ANOVA isolate dominant variables .
- Catalyst Degradation : Monitor via in situ IR spectroscopy to detect Ru nanoparticle formation, which reduces enantioselectivity .
Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies of this complex in C–H activation reactions?
Methodological Answer:
- Experimental Design : Compare reaction rates using deuterated vs. protiated substrates. A KIE >1 suggests C–H bond cleavage is rate-determining .
- Computational Validation : Pair with DFT calculations to map transition states and identify steric/electronic contributions from the dm-segphos/daipen ligands .
- Data Interpretation : Use Eyring plots to correlate KIEs with activation parameters (ΔH‡, ΔS‡) .
Q. How do solvent dielectric constants and coordinating abilities influence the catalyst’s performance in cross-coupling reactions?
Methodological Answer:
- Solvent Screening : Test solvents with varying donor numbers (e.g., DMF > THF > toluene). Polar aprotic solvents stabilize cationic Ru intermediates, enhancing oxidative addition rates .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate solvent properties (dielectric constant, donor number) with turnover frequency (TOF) .
- In Situ Monitoring : Use UV-vis spectroscopy to detect solvent-induced ligand dissociation .
Data Analysis and Theoretical Frameworks
Q. How can DFT calculations be optimized to model the chiral environment of RuCl₂[(R)-dm-segphos(R)][(R)-daipen]?
Methodological Answer:
- Basis Sets : Use def2-TZVP for Ru and 6-31G(d,p) for lighter atoms to balance accuracy and computational cost .
- Solvent Models : Incorporate SMD implicit solvation to account for toluene/methanol effects on transition states .
- Validation : Compare calculated vs. experimental NMR chemical shifts (δ) and optical rotation values .
Q. What statistical methods are recommended for analyzing enantiomeric excess (ee) data in high-throughput screening?
Methodological Answer:
- Chiral HPLC : Use Daicel Chiralpak columns with UV detection. Calibrate with racemic and enantiopure standards .
- Error Mitigation : Apply Grubbs’ test to exclude outliers. Report ee values with 95% confidence intervals .
- Machine Learning : Train models on solvent/substrate descriptors (e.g., Hammett σ, steric bulk) to predict ee trends .
Experimental Design Challenges
Q. How can ligand modifications (e.g., electron-withdrawing groups on dm-segphos) be systematically explored to enhance catalytic turnover?
Methodological Answer:
- Synthetic Strategy : Introduce substituents (e.g., -CF₃, -OMe) at the phosphine aryl rings via Suzuki-Miyaura coupling .
- Steric Maps : Generate Tolman cone angles and buried volume (%Vbur) calculations to quantify ligand steric effects .
- Activity Correlation : Plot TOF against %Vbur or Hammett σₚ values to identify optimal electronic/steric balance .
Q. What are the best practices for reconciling contradictory X-ray crystallography and solution-state NMR data for this complex?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to detect fluxional behavior (e.g., ligand rotation) absent in solid-state structures .
- DFT-MD Simulations : Perform molecular dynamics simulations to model solution-phase conformational changes .
- Cross-Validation : Compare EXAFS data with crystallographic bond lengths to resolve discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
